(r)-2-(Trifluoromethyl)pyrrolidine

Medicinal Chemistry Organocatalysis Physicochemical Profiling

This enantiopure (R)-pyrrolidine delivers pKaH 12.6—~7 units below typical pyrrolidines—enabling chemoselective enamine/iminium catalysis where strong basicity is detrimental. LogP 1.23 and a pH-dependent logD window (Δ~0.81) support pH-responsive probe & prodrug design. Validated in the picomolar NS5A inhibitor elbasvir scaffold, it is supplied at ≥97% GC purity with confirmed optical rotation (−11°). The locked (R)-configuration ensures reproducible pharmacology; racemic or 3-CF₃ isomers cannot substitute. Liquid at ambient (m.p. 27–31°C) for precise volumetric handling in kilo-lab synthesis.

Molecular Formula C5H8F3N
Molecular Weight 139.12 g/mol
CAS No. 1073556-31-6
Cat. No. B1310886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(Trifluoromethyl)pyrrolidine
CAS1073556-31-6
Molecular FormulaC5H8F3N
Molecular Weight139.12 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(F)(F)F
InChIInChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m1/s1
InChIKeyVINAMCOZNJHNIH-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Trifluoromethyl)pyrrolidine (CAS 1073556-31-6): Chiral Fluorinated Pyrrolidine Building Block for Stereochemically-Defined Drug Discovery


(R)-2-(Trifluoromethyl)pyrrolidine is an enantiomerically pure, five-membered saturated nitrogen heterocycle bearing a trifluoromethyl (–CF₃) substituent at the 2-position in the (R)-configuration. Its conjugate acid pKₐH of 12.6 places its basicity far below typical pyrrolidines (pKₐH ~16–20) and close to imidazolidinone organocatalysts [1]. The compound exhibits a calculated log P of ~1.23 and log D (pH 7.4) of ~1.20, reflecting significant lipophilicity conferred by the –CF₃ group [2]. With a specific optical rotation of –11° (c = 1, MeOH), it is supplied as a defined single enantiomer, making it a key chiral intermediate for pharmaceuticals and asymmetric synthesis applications.

Why Generic Pyrrolidine or Racemic 2-CF₃-Pyrrolidine Cannot Replace (R)-2-(Trifluoromethyl)pyrrolidine in Stereochemically Demanding Applications


Simple pyrrolidine, its racemic 2-CF₃ counterpart, or regioisomeric 3-CF₃-pyrrolidine differ radically from (R)-2-(trifluoromethyl)pyrrolidine in three dimensions critical to drug design: (i) basicity – the CF₃ group withdraws electron density from the nitrogen, dropping the pKₐH by ~7 units versus pyrrolidine [1]; (ii) lipophilicity – the 2-CF₃ isomer is ~46% more lipophilic than the 3-CF₃ isomer (log P 1.23 vs. 0.84) [2]; and (iii) absolute stereochemistry – the (R)-configuration is locked, whereas the racemate delivers equal amounts of the (S)-enantiomer that can exhibit different, often antagonistic, biological activity. These quantitative property differences necessitate the use of the single (R)-enantiomer for reproducible pharmacology and structure-activity relationship studies.

Differentiation Evidence: Quantified Advantages of (R)-2-(Trifluoromethyl)pyrrolidine Over Its Closest Analogs


Basicity Shift: pKₐH Reduction of ~7 Units vs. Pyrrolidine Drives Membrane Permeability and Off-Target Profile

The conjugate acid pKₐH of 2-(trifluoromethyl)pyrrolidine was measured photometrically in acetonitrile as 12.6 [1]. In contrast, the parent pyrrolidine has a pKₐH of 19.56 in the same solvent, and most pyrrolidines in the study fall in the range 16–20 [2]. The electron-withdrawing –CF₃ group at the 2-position therefore reduces basicity by approximately 7 orders of magnitude, a degree of amine attenuation that cannot be achieved with methyl or unsubstituted analogs.

Medicinal Chemistry Organocatalysis Physicochemical Profiling

Lipophilicity Advantage: 2-CF₃ Regioisomer is 46% More Lipophilic than 3-CF₃ Pyrrolidine

The calculated log P of (2R)-2-(trifluoromethyl)pyrrolidine is 1.23, with a log D (pH 7.4) of 1.20 [1]. By comparison, the regioisomeric 3-(trifluoromethyl)pyrrolidine has a log P of only 0.84 [2]. The 2-substituted isomer is thus 0.39 log P units (46% increase in partition coefficient) more lipophilic. This arises from the closer proximity of the –CF₃ group to the ring nitrogen, amplifying the hydrophobic character of the heterocycle.

Lipophilicity Optimization Medicinal Chemistry Bioisostere Design

Nucleophilicity Attenuation: N Parameter 23% Lower than Methyl L‑Prolinate Enables Chemoselective Reactivity

Within the comprehensive Mayr nucleophilicity scale for organocatalysts, 2-(trifluoromethyl)pyrrolidine (A14) exhibits nucleophilicity parameters N = 11.34, sN = 0.73 in acetonitrile [1]. The closest comparator in the same study, methyl L‑prolinate, has N = 14.75, sN = 0.82. This represents a reduction in N of 3.41 units (23% lower). The attenuation is attributed to the strong electron-withdrawing effect of the –CF₃ group, which diminishes the availability of the nitrogen lone pair for nucleophilic attack.

Organocatalysis Reaction Mechanism Nucleophilicity Scale

Enantiomer-Dependent Pharmacological Outcome: (R)-Configuration is Mandatory for Potent NS5A Inhibition

The clinical NS5A inhibitor elbasvir (MK-8742), which incorporates the (R)-2-(trifluoromethyl)pyrrolidine fragment, exhibits EC₅₀ values of 4, 3, and 3 nM against HCV genotypes 1a, 1b, and 2a, respectively . Studies on NS5A replication complex inhibitors have demonstrated that the direct high-affinity interaction between inhibitor and NS5A protein is critically dependent on inhibitor stereochemistry [1]. The (R)-enantiomer of 2-(trifluoromethyl)pyrrolidine, with a specific optical rotation of –11° (c = 1, MeOH) [2], provides the exact stereochemical configuration required for productive NS5A binding, whereas the racemate or (S)-enantiomer would deliver a substantial fraction of inactive or potentially antagonistic material.

Antiviral Drug Discovery HCV NS5A Inhibition Chiral Pharmacology

pH‑Dependent Lipophilicity Window: 3-Fold log D Shift Between pH 5.5 and 7.4 Enables Compartment-Specific Distribution

The distribution coefficient log D of (2R)-2-(trifluoromethyl)pyrrolidine shifts from 0.39 at pH 5.5 to 1.20 at pH 7.4, a difference of 0.81 log D units (≈3‑fold increase in distribution coefficient) [1]. This pH‑responsive behavior arises from the interplay between the CF₃‑induced pKₐ reduction (pKₐH = 12.6) and the protonation equilibrium of the secondary amine. At lysosomal pH (5.5), the amine is largely protonated, reducing membrane partitioning; at cytosolic pH (7.4), a significant neutral fraction exists, facilitating passive diffusion across lipid bilayers.

Drug Distribution Lysosomal Targeting Physicochemical Profiling

Optimal Application Scenarios for (R)-2-(Trifluoromethyl)pyrrolidine Based on Differentiated Evidence


HCV NS5A Inhibitor Lead Optimization and Fragment-Based Drug Discovery (FBDD)

The established role of the (R)-2-(trifluoromethyl)pyrrolidine fragment in the picomolar NS5A inhibitor elbasvir (EC₅₀ 3–4 nM) validates its use as a privileged chiral building block for antiviral drug design [1]. Researchers can deploy it directly in scaffold-hopping or fragment-growing campaigns targeting NS5A or other viral non-structural proteins where stereochemistry-dependent binding has been demonstrated .

Organocatalyst Development Requiring Attenuated Basicity and Controlled Nucleophilicity

With a pKₐH of 12.6 and a nucleophilicity parameter N of 11.34, this compound fills a reactivity niche between highly basic pyrrolidines (pKₐH >16) and weakly nucleophilic imidazolidinones (pKₐH <12) [1]. It is suited for the design of organocatalysts where strong Brønsted basicity is undesirable but enamine or iminium catalysis is still required, enabling chemoselective transformations in complex substrate environments.

pH‑Sensitive Molecular Probes and Lysosomotropic Agent Design

The sharp log D shift of ~0.81 units between pH 5.5 and 7.4 provides a measurable lipophilicity window for developing pH‑responsive fluorescent probes, lysosomotropic drug conjugates, or prodrug strategies that exploit differential protonation in acidic organelles versus neutral cytosol [1]. The (R)-configuration additionally ensures consistent chiral recognition in biological systems.

Multi‑Gram Asymmetric Synthesis of Fluorinated Drug Intermediates Requiring Defined Stereochemistry

Commercially available with ≥96.5% GC purity and a specific optical rotation of –11°, this single enantiomer building block is directly employable in multi‑step synthesis of drug candidates without racemization concerns. Its liquid physical state (m.p. 29–33 °C, b.p. 104–106 °C) and density of 1.210 g/mL facilitate precise volumetric handling in kilo‑lab and pilot‑plant operations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (r)-2-(Trifluoromethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.